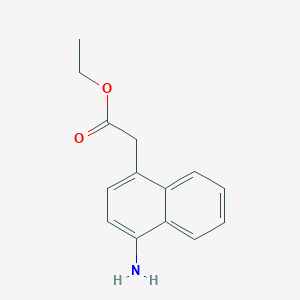

Ethyl 2-(4-Amino-1-naphthyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-Amino-1-naphthyl)acetate is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the alkylation of a phenol or naphthol derivative, followed by selective reduction or condensation reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction . Another compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through condensation and cyclization reactions starting from cinnamaldehyde, malononitrile, and naphthalene-1,6-diol . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved using X-ray methods, revealing a monoclinic system with specific cell parameters . Similarly, the structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was determined to crystallize in the triclinic space group . These studies provide a basis for understanding the molecular geometry and intermolecular interactions that could be expected for this compound.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be inferred from the reactions they undergo. For example, the transformation of enamino esters into heterocyclic systems involves condensation, substitution, and cyclization reactions . These reactions are indicative of the potential chemical behavior of this compound in the presence of various reagents and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from spectroscopic and computational studies. The experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions based on DFT calculations . These findings suggest that similar spectroscopic techniques could be used to study the electronic properties of this compound. Additionally, the crystal packing and non-covalent interactions in the crystal structures provide insights into the compound's stability and solubility .

Aplicaciones Científicas De Investigación

1. Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound closely related to Ethyl 2-(4-Amino-1-naphthyl)acetate, has demonstrated significant inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).

2. Enzyme Assays

A modified assay procedure for carboxylic ester hydrolases utilizes 1-naphthol, related to this compound, for determining enzymatic hydrolysis (Koeppen, 1969).

3. Biotransformation Studies

In biotransformation research, compounds like (±)-1-(2-naphthyl)ethyl, closely related to this compound, have been used for producing alcohols and ketones through hydrolysis and oxygenation using plant tubers (Mironowicz, 1998).

4. Molecular Structure Studies

Research on the crystal and molecular structures of compounds containing naphthyl groups, similar to this compound, contributes to the understanding of their chemical properties and potential biological activities (Kaur et al., 2012).

5. Chiral Compound Synthesis

This compound's structural analogs are utilized in the synthesis of chiral compounds, such as in the enantioselective hydrogenation of ethyl pyruvate (Minder et al., 1995).

6. Asymmetric Synthesis

In asymmetric synthesis, the chiral ester ethyl (2 R)-hydroxy-2-(1′,2′,3′,4′-tetrahydro-1′,1′,4′,4′-tetramethyl-6′-naphthalenyl) acetate, related to this compound, has been synthesized as an intermediate in the creation of specific agonists (Patel et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of Ethyl 2-(4-Amino-1-naphthyl)acetate could involve its use in various research and development applications. For instance, the Schiff bases of similar compounds have been used as chemosensors for various ions . Additionally, truncated variants of similar compounds could benefit future engineering .

Propiedades

IUPAC Name |

ethyl 2-(4-aminonaphthalen-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSNOLRCWSIIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)